(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol
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Overview
Description
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and controlled pH to maintain the integrity of the chiral center .
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. These processes utilize enzymes to achieve high enantioselectivity and regioselectivity, making them more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol
- (3R-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol
- (3S-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol
Uniqueness
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its stereoisomers. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3R)-1,3-dimethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3/t11-,13?/m1/s1 |
InChI Key |
YRQCJPVAIPXQDQ-JTDNENJMSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCC1(C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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